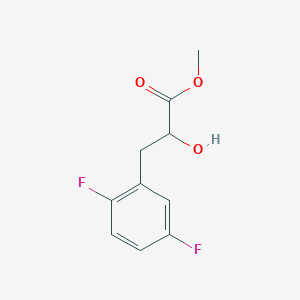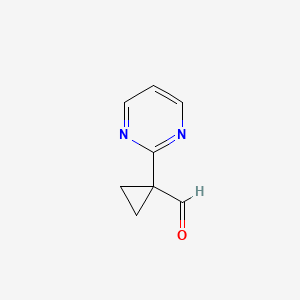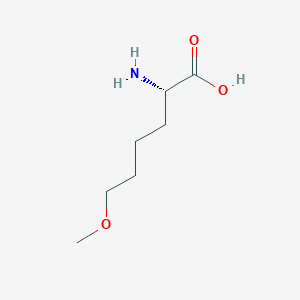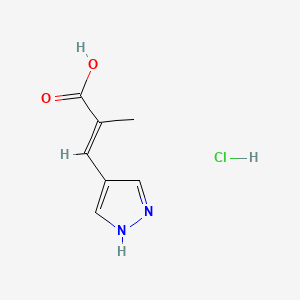
4-(Bromomethyl)-1-methoxyheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-1-methoxyheptane is an organic compound with the molecular formula C8H17BrO It is a brominated alkane with a methoxy group attached to the first carbon of the heptane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methoxyheptane typically involves the bromination of 1-methoxyheptane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chlorobenzene under reflux conditions. The bromination occurs at the benzylic position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and improve safety.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-1-methoxyheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: 4-(Hydroxymethyl)-1-methoxyheptane, 4-(Cyanomethyl)-1-methoxyheptane, and 4-(Aminomethyl)-1-methoxyheptane.
Elimination: 4-Methoxyhept-1-ene.
Oxidation: 4-(Methoxycarbonyl)-1-methoxyheptane.
Reduction: 4-Methyl-1-methoxyheptane.
科学的研究の応用
4-(Bromomethyl)-1-methoxyheptane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Bromomethyl)-1-methoxyheptane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-1-methoxyheptane: Similar structure but with a chlorine atom instead of bromine. It is less reactive due to the lower leaving group ability of chlorine.
4-(Iodomethyl)-1-methoxyheptane: More reactive than the brominated compound due to the better leaving group ability of iodine.
4-(Hydroxymethyl)-1-methoxyheptane: Contains a hydroxyl group instead of a halogen, making it less reactive in nucleophilic substitution reactions.
Uniqueness
4-(Bromomethyl)-1-methoxyheptane is unique due to its balance of reactivity and stability. The bromine atom provides a good leaving group, making it suitable for various nucleophilic substitution reactions, while the methoxy group offers stability and solubility in organic solvents. This combination makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H19BrO |
|---|---|
分子量 |
223.15 g/mol |
IUPAC名 |
4-(bromomethyl)-1-methoxyheptane |
InChI |
InChI=1S/C9H19BrO/c1-3-5-9(8-10)6-4-7-11-2/h9H,3-8H2,1-2H3 |
InChIキー |
QZKGPKOFSMCRAN-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCCOC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)


![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)




